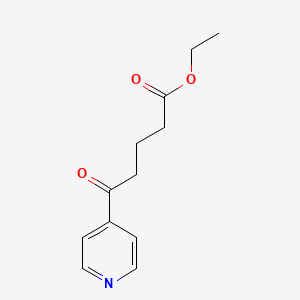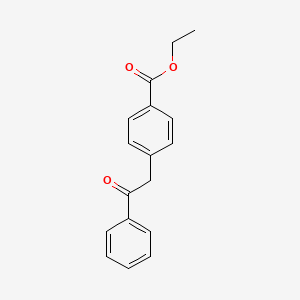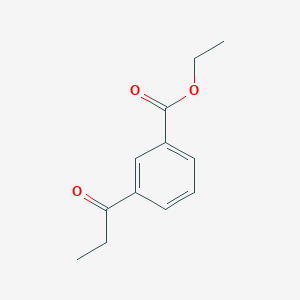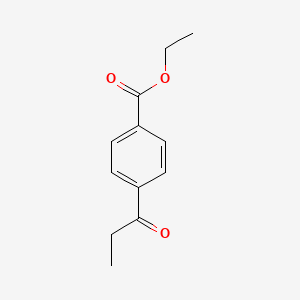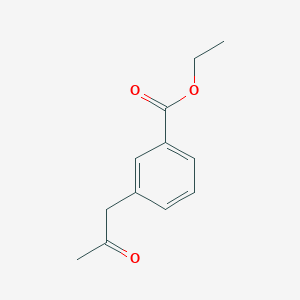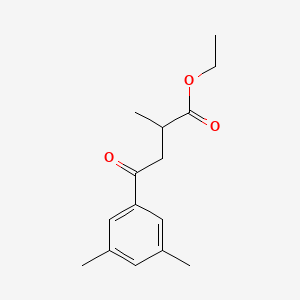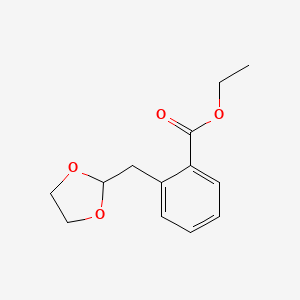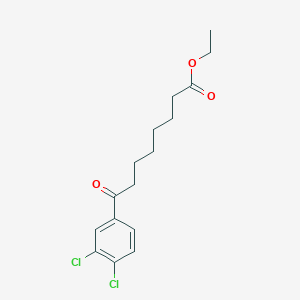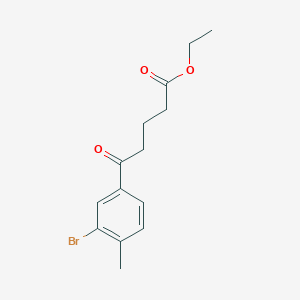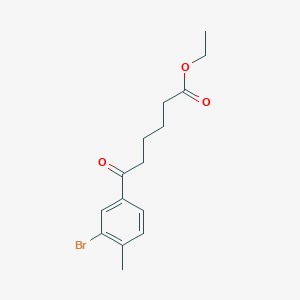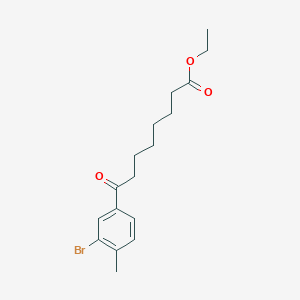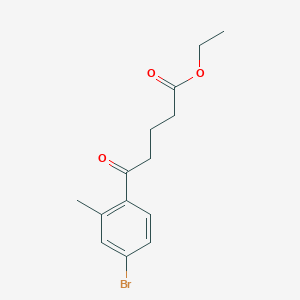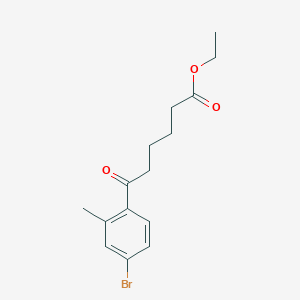
2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3,4,5-trifluorophenyl)propiophenone (also known as M3TFPP) is an organic compound belonging to the propiophenone family. It is a colorless solid that is used primarily in scientific research to study its biochemical and physiological effects. In addition, M3TFPP has been studied for its potential uses in lab experiments, such as its application as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Antipathogenic Activity
A study explored the synthesis and antipathogenic activity of various acylthioureas derivatives, including those with 3,4,5-trifluorophenyl groups. These compounds demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Their potential as novel antimicrobial agents with antibiofilm properties was highlighted (Limban, Marutescu, & Chifiriuc, 2011).
Cyclocondensation Reactions
Another study reported the synthesis of a series of pyrimidinones using 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, derived from phenones like propiophenone, through cyclocondensation reactions with urea (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Methylation in Bacterial Strains
Research on O-methylation activities in bacterial cell extracts highlighted the specific activity of enzymes towards various halogenated phenols and thiophenols, including compounds similar to 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone (Neilson, Lindgren, Hynning, & Remberger, 1988).
Novel Copolymers and Polymerization Processes
Studies have been conducted on the synthesis of novel copolymers and polymerization processes involving trisubstituted ethylenes and derivatives of propiophenone. These research efforts explore the properties and potential applications of such materials in various fields (Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, & Watson, 1999).
Fluorination and Its Effects
Research on the fluorination of compounds and its effects on the resulting chemical properties has been a topic of interest. This includes the study of how fluorine atoms influence the reactivity and stability of various organic molecules (Mitani, Mohri, Yoshida, Saito, Ishii, Tsuru, Matsui, Furuyama, Nakano, Tanaka, Kojoh, Matsugi, Kashiwa, & Fujita, 2002).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-4-2-3-5-12(10)15(20)7-6-11-8-13(17)16(19)14(18)9-11/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMECJRPGJBEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644991 |
Source


|
| Record name | 1-(2-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-58-7 |
Source


|
| Record name | 1-Propanone, 1-(2-methylphenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

